3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid
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Overview
Description
3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of 4-bromoacetophenone with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the prop-2-enoic acid moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can
Properties
CAS No. |
61630-15-7 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-[4-[2-(2-oxopropylamino)ethyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-11(16)10-15-9-8-13-4-2-12(3-5-13)6-7-14(17)18/h2-7,15H,8-10H2,1H3,(H,17,18) |
InChI Key |
NXXZAXJQFCDGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNCCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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